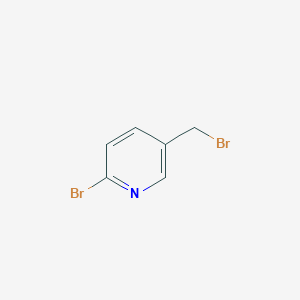

2-Bromo-5-(bromomethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRMIKBAPPOPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423714 | |

| Record name | 2-Bromo-5-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-45-8 | |

| Record name | 2-Bromo-5-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(bromomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(bromomethyl)pyridine is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive bromomethyl group and a bromo-substituted pyridine ring, makes it a versatile reagent for the synthesis of a wide array of more complex molecules. This is particularly relevant in the field of drug discovery, where it is utilized as a key intermediate in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a visualization of its synthetic utility.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Br₂N | [1][2] |

| Molecular Weight | 250.92 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.955 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Table 2: Solubility and Partitioning Characteristics

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | |

| Methanol | Slightly Soluble | |

| Water | Insoluble (predicted based on structure) | |

| pKa | -0.12 ± 0.10 (Predicted) |

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H-NMR (CDCl₃, δ ppm) | 4.42 (s, 2H), 7.49 (d, J=8.3 Hz, 1H), 7.61 (dd, J₁=8.3 Hz, J₂=2.7 Hz, 1H), 8.39 (d, J=2.7 Hz, 1H) | [1] |

| Mass Spectrum (CI, m/z) | 250, 252, 254 (M⁺+1) | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be specifically applied to this compound.

Synthesis of this compound

This compound is typically synthesized via radical bromination of 2-bromo-5-methylpyridine.

Materials:

-

2-bromo-5-methylpyridine

-

N-bromosuccinimide (NBS)

-

2,2'-azobis(isobutyronitrile) (AIBN)

-

1,2-dichloroethane

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel

-

n-hexane

-

Ethyl acetate

Procedure:

-

Dissolve 2-bromo-5-methylpyridine (e.g., 12 g, 70 mmol) in 1,2-dichloroethane (100 mL).[1]

-

Add N-bromosuccinimide (e.g., 16 g, 91 mmol) and AIBN (e.g., 0.40 g, 2.4 mmol) to the solution.[1]

-

Stir the reaction mixture at 85 °C for 15 minutes.[1]

-

After the reaction is complete, cool the mixture and add water.

-

Separate the organic layer.

-

Dry the organic layer with anhydrous magnesium sulfate and then concentrate it under vacuum.[1]

-

Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 10:1 to 9:1 v/v) as the eluent.[1]

-

Collect the fractions containing the desired product and concentrate in vacuo to yield this compound as a white powder.[1]

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting point range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a liquid (the completion of melting). This range is the melting point of the sample.[4]

Boiling Point Determination (for liquids, theoretical for this solid)

While this compound is a solid at room temperature, a general protocol for boiling point determination is provided for completeness, as it has a predicted boiling point.

Materials:

-

Sample of the organic liquid

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., oil bath or aluminum block)

-

Thermometer

Procedure:

-

Place a small amount of the liquid into a fusion tube.[5]

-

Invert a capillary tube (sealed end up) into the fusion tube containing the liquid.[5]

-

Attach the fusion tube to a thermometer and place the assembly in a heating bath.

-

Heat the bath slowly and uniformly.[5]

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[5]

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed as follows.

Materials:

-

This compound sample

-

Test tubes

-

Solvents to be tested (e.g., water, chloroform, methanol)

-

Spatula

Procedure:

-

Place a small, measured amount of the this compound sample (e.g., 25 mg) into a test tube.[6]

-

Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[6]

-

After each addition, vigorously shake the test tube for a set period (e.g., 60 seconds).[6][7]

-

Observe whether the solid dissolves completely.

-

Record the compound as soluble, slightly soluble, or insoluble in the tested solvent.

Synthetic Utility in Drug Development

This compound is a valuable starting material in the synthesis of biologically active compounds. Notably, it is used to create methyleneimidazole substituted biaryls, which act as inhibitors of human 17α-hydroxylase-17,20-lyase (CYP17), an enzyme involved in prostate cancer.[1][8] The following diagram illustrates the general synthetic workflow.

References

- 1. Pyridine, 2-bromo-5-(bromomethyl)- (9CI) | 101990-45-8 [chemicalbook.com]

- 2. This compound 97% | CAS: 101990-45-8 | AChemBlock [achemblock.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. Synthesis, biological evaluation, and molecular modeling studies of methylene imidazole substituted biaryls as inhibitors of human 17alpha-hydroxylase-17,20-lyase (CYP17)--part II: Core rigidification and influence of substituents at the methylene bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Bromo-5-(bromomethyl)pyridine" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-(bromomethyl)pyridine, a key building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications in the development of novel therapeutic agents.

Core Compound Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom and a bromomethyl group. This unique structure provides two reactive sites with differential reactivity, making it a versatile reagent for the synthesis of complex organic molecules.

| Property | Data | Reference |

| CAS Number | 101990-45-8 | [1][2] |

| Molecular Weight | 250.92 g/mol | [1][2] |

| Molecular Formula | C₆H₅Br₂N | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-5-pyridylmethyl bromide, 6-Bromo-3-(bromomethyl)pyridine | |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [1] |

Synthesis of this compound

The standard synthesis of this compound involves the radical bromination of 2-bromo-5-methylpyridine. The most common method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN).

Experimental Protocol: Radical Bromination

Materials:

-

2-bromo-5-methylpyridine

-

N-bromosuccinimide (NBS)

-

2,2'-azobis(isobutyronitrile) (AIBN)

-

1,2-dichloroethane or carbon tetrachloride

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-methylpyridine (1.0 equivalent) in 1,2-dichloroethane.[1]

-

Add N-bromosuccinimide (1.3 equivalents) and a catalytic amount of AIBN (e.g., 0.034 equivalents) to the solution.[1]

-

Heat the reaction mixture to 85°C and stir for 15 minutes.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.[1]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate eluent system (e.g., 10:1 to 9:1 v/v) to yield this compound as a white powder.[1]

Applications in Drug Discovery and Development

The dual reactivity of this compound makes it a valuable intermediate for synthesizing diverse molecular scaffolds. The bromomethyl group readily undergoes nucleophilic substitution, while the bromo-substituted pyridine ring is an ideal handle for various cross-coupling reactions.

This compound is a key intermediate in the synthesis of inhibitors for human 17α-hydroxylase-17,20-lyase, an important target in prostate cancer therapy.[1] It is also a precursor to the intravenous anesthetic drug, Remazolam.

Synthetic Utility and Reaction Pathways

The differential reactivity of the two bromine atoms can be exploited for selective and sequential functionalization.

General Drug Discovery Workflow

The versatility of this compound allows for its integration into various stages of the drug discovery pipeline, from library synthesis to lead optimization.

References

Spectral Analysis of 2-Bromo-5-(bromomethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Bromo-5-(bromomethyl)pyridine, a key building block in synthetic and medicinal chemistry. This document details available experimental and predicted spectral data, outlines methodologies for acquiring this data, and presents a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.39 | d | 1H | 2.7 | H-6 |

| 7.61 | dd | 1H | 8.3, 2.7 | H-4 |

| 7.49 | d | 1H | 8.3 | H-3 |

| 4.42 | s | 2H | - | -CH₂Br |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 150.5 | C-6 |

| 141.0 | C-2 |

| 140.0 | C-4 |

| 121.7 | C-3 |

| 137.9 | C-5 |

| 31.8 | -CH₂Br |

Note: This data is predicted and may vary from experimental results.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 254 | [M+4]⁺˙ |

| 252 | [M+2]⁺˙ |

| 250 | [M]⁺˙ |

| 171 | [M - Br]⁺ |

| 91 | [M - Br - Br]⁺ or [C₆H₅N]⁺ |

Ionization Mode: Chemical Ionization (CI)[1]

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1580-1610 | Medium-Strong | C=C & C=N Ring Stretch |

| 1450-1480 | Medium | Aromatic Ring Stretch |

| 1200-1250 | Strong | C-N Stretch |

| 1000-1050 | Medium | C-Br Stretch (Aryl) |

| 600-700 | Strong | C-Br Stretch (Alkyl) |

Note: This data is predicted and may vary from experimental results.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed.

-

A standard proton NMR pulse sequence is used.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is utilized.

-

A longer acquisition time or a greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with a Chemical Ionization (CI) or Electrospray Ionization (ESI) source.

-

Acquisition:

-

The sample is introduced into the ion source.

-

For CI, a reagent gas such as methane or ammonia is used.

-

The mass analyzer is set to scan a relevant mass-to-charge (m/z) range (e.g., 50-350 amu).

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak(s) and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, a KBr (potassium bromide) pellet is prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

-

The sample is placed in the IR beam path, and the spectrum is acquired.

-

The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis: The resulting spectrum is analyzed by correlating the absorption bands (peaks) to the vibrational frequencies of the functional groups present in the molecule.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

Solubility of "2-Bromo-5-(bromomethyl)pyridine" in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(bromomethyl)pyridine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility is largely dictated by its solubility characteristics in various organic solvents, which influences reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on available data and established chemical principles. It also outlines standard experimental protocols for solubility determination and offers a visual guide to solvent selection for purification.

Core Compound Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 101990-45-8 |

| Molecular Formula | C₆H₅Br₂N |

| Molecular Weight | 250.92 g/mol |

| Appearance | White to off-white solid |

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent Class | Common Solvents | Expected Solubility | Rationale & Notes |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane, Carbon Tetrachloride | High | These solvents are commonly used in the synthesis and work-up procedures involving this compound, indicating good solubility. The presence of bromine atoms in the solute molecule contributes to favorable interactions with these chlorinated and brominated solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is a polar aprotic solvent that is likely to be a good solvent for this compound. Diethyl ether, being less polar, may show slightly lower but still significant solubility. |

| Esters | Ethyl acetate | Moderate to High | Ethyl acetate is a solvent of intermediate polarity and is frequently used as an eluent in the chromatographic purification of this compound, indicating its ability to dissolve the compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents are generally good solvents for a wide range of organic compounds and are expected to dissolve this compound. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The polarity of the pyridine ring may limit solubility in these nonpolar solvents, although some solubility is expected due to the presence of the aromatic system. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of alcohols to form hydrogen bonds may not be fully reciprocated by the solute, potentially limiting solubility. However, some solubility is expected due to the polarity of the pyridine nitrogen. |

| Nonpolar Hydrocarbons | Hexanes, Petroleum Ether | Low | These nonpolar solvents are often used as anti-solvents in the recrystallization of similar compounds, indicating poor solubility. They are effective at precipitating the compound from more polar solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These are strong, polar aprotic solvents that are generally capable of dissolving a wide array of organic compounds, including those with moderate polarity like this compound. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following standard experimental protocol can be employed.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Visualization of Solvent Selection for Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical for successful purification. The following diagram illustrates the logical workflow for selecting a suitable solvent for the recrystallization of a compound like this compound.

Caption: A flowchart illustrating the decision-making process for selecting an optimal solvent system for recrystallization.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. While quantitative data is sparse, qualitative assessments based on its chemical structure and documented synthetic procedures provide valuable guidance. For applications requiring precise solubility values, the outlined experimental protocol offers a reliable method for their determination. The provided visualization of the solvent selection process for recrystallization further aids in the practical application of solubility principles for the purification of this important chemical intermediate.

Technical Guide on the Stability and Storage of 2-Bromo-5-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-(bromomethyl)pyridine, a key reagent in pharmaceutical synthesis and drug development. Due to the limited availability of formal, quantitative stability studies in the public domain, this document combines information from supplier safety data sheets with established chemical principles for analogous compounds, such as benzyl bromides. The guide outlines best practices for handling, storage, and outlines potential degradation pathways. Additionally, a representative experimental protocol for conducting a stability assessment is provided to aid researchers in ensuring the integrity of this critical building block.

Introduction

This compound is a bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a reactive bromomethyl group, susceptible to nucleophilic substitution, and a brominated pyridine ring that can participate in cross-coupling reactions. The integrity and purity of this reagent are paramount for the successful and reproducible synthesis of target molecules in drug discovery and development. Understanding its stability profile and adhering to proper storage and handling conditions are critical to mitigate degradation and ensure experimental success.

Recommended Storage and Handling

Based on information from multiple chemical suppliers, the following conditions are recommended for the storage of this compound.

Quantitative Storage Recommendations

For optimal stability, this compound should be stored under the conditions summarized in the table below.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2°C to 8°C | [1][2][3] |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |

| Light | Store in the dark/protect from light | Inferred from analogous compounds[1] |

| Moisture | Store in a dry environment; keep container tightly sealed | [4] |

General Handling Guidelines

Due to its chemical nature, specific precautions should be taken when handling this compound:

-

Hygroscopicity: The compound is sensitive to moisture. Handle in a dry, well-ventilated area and promptly reseal containers.

-

Lachrymator: Like many benzyl bromides, this compound is a lachrymator and can cause irritation to the eyes, skin, and respiratory tract. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and certain metals, as these may catalyze degradation.

Inferred Stability Profile and Degradation Pathways

While specific degradation kinetics for this compound are not publicly available, its reactivity can be inferred from its structural components. The primary site of instability is the benzylic bromide (the bromomethyl group), which is susceptible to hydrolysis and nucleophilic attack.

A logical workflow for considering the factors that influence the stability of this compound is presented below.

Caption: Logical workflow of factors influencing the stability of this compound.

The most probable degradation pathway is the hydrolysis of the bromomethyl group to form the corresponding alcohol, 2-bromo-5-(hydroxymethyl)pyridine, with the concomitant formation of hydrobromic acid. This process is accelerated by the presence of water.

Representative Experimental Protocol for Stability Assessment

For researchers wishing to perform their own stability studies, the following protocol outlines a general approach. This protocol is a representative example and should be adapted based on the specific analytical capabilities and experimental goals.

Objective

To assess the stability of this compound under various stress conditions (temperature, humidity, and light) over a defined period.

Materials and Methods

-

This compound (high purity)

-

HPLC-grade acetonitrile and water

-

Formic acid (or other suitable mobile phase modifier)

-

C18 HPLC column

-

Forced degradation chambers/ovens with controlled temperature and humidity

-

Photostability chamber with a calibrated light source (e.g., ICH option 2)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for a forced degradation study.

Caption: A representative workflow for conducting a forced degradation study on this compound.

Procedure

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a formic acid modifier) is a common starting point.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Thermal: Store aliquots of the sample at elevated temperatures (e.g., 40°C and 60°C) in sealed vials.

-

Humidity: Store aliquots in a humidity chamber (e.g., 40°C / 75% relative humidity).

-

Photostability: Expose aliquots to a light source as specified in ICH guideline Q1B.

-

Control: Store a reference sample at the recommended storage condition (2-8°C, protected from light).

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

-

Analysis: At each time point, dilute the samples to a suitable concentration and analyze by the validated HPLC method.

-

Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Conclusion

While quantitative stability data for this compound is not extensively published, its chemical nature suggests sensitivity to moisture, heat, and light. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere in a dry, dark environment is crucial for maintaining its purity and reactivity. For critical applications in drug development, it is advisable for researchers to perform their own stability assessments to ensure the quality of the material throughout their synthetic campaigns. The representative protocol provided herein offers a framework for such an evaluation.

References

A Technical Guide to the Dual Reactivity of 2-Bromo-5-(bromomethyl)pyridine for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(bromomethyl)pyridine is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring two distinct carbon-bromine bonds, offers a platform for selective and sequential functionalization. This dual reactivity allows for the strategic construction of complex molecular architectures, making it a valuable scaffold in the discovery of novel therapeutic agents.

This technical guide provides an in-depth exploration of the orthogonal reactivity of this compound. It details the chemical principles governing its site-selective reactions, provides established experimental protocols for its key transformations, and presents quantitative data to inform reaction design and optimization.

The Principle of Dual Reactivity

The synthetic versatility of this compound stems from the differential reactivity of its two bromine substituents.

-

Bromomethyl Group (-CH₂Br): The bromine atom is attached to an sp³-hybridized carbon adjacent to the pyridine ring. This "benzylic-like" position renders the carbon highly electrophilic and susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). The stability of the potential carbocation intermediate and the accessibility of the carbon for backside attack contribute to its high reactivity with a wide range of nucleophiles.

-

2-Bromo Group (C-Br): The bromine atom is directly attached to an sp²-hybridized carbon of the pyridine ring. This aryl-halide bond is significantly stronger and less prone to classical nucleophilic substitution due to the high energy required to break the C(sp²)-Br bond and the repulsion between the incoming nucleophile and the electron-rich aromatic ring. However, this site is readily activated by transition metal catalysts, primarily palladium, to participate in a variety of powerful cross-coupling reactions.

This differential reactivity can be harnessed to perform selective modifications at one site while leaving the other intact, or to execute sequential reactions to build molecular complexity.

Caption: Orthogonal reaction pathways for this compound.

Selective Reactions at the Bromomethyl Group (Nucleophilic Substitution)

The high reactivity of the bromomethyl group allows for its facile displacement by a diverse array of nucleophiles under relatively mild conditions, while the 2-bromo position remains unaffected.

Data Presentation: Representative Nucleophilic Substitutions

| Nucleophile (Reagent) | Product Type | Typical Conditions | Expected Yield |

| R-O⁻ (NaOR / ROH) | Ether | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | High (>90%) |

| CN⁻ (NaCN, KCN) | Nitrile | Solvent (e.g., DMSO, EtOH/H₂O) | High (>90%) |

| N₃⁻ (NaN₃) | Azide | Solvent (e.g., DMF, Acetone) | High (>90%) |

| R-S⁻ (NaSR / RSH) | Thioether | Base (e.g., K₂CO₃), Solvent (e.g., MeCN) | High (>90%) |

| R₂NH (Secondary Amine) | Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., MeCN, THF) | Good to High |

| Ph₃P (Triphenylphosphine) | Phosphonium Salt | Solvent (e.g., Toluene, MeCN), Heat | High (>90%) |

Experimental Protocol: Synthesis of (6-Bromopyridin-3-yl)methyl-triphenylphosphonium bromide

This protocol is adapted from established procedures for the synthesis of phosphonium salts from benzylic bromides.[1]

Materials:

-

This compound (1.0 eq)

-

Triphenylphosphine (1.1 eq)

-

Anhydrous Toluene

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 251 mg).

-

Dissolve the starting material in anhydrous toluene (10 mL).

-

Add triphenylphosphine (1.1 mmol, 289 mg) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 4-6 hours. A white precipitate will form.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold toluene or diethyl ether to remove any unreacted triphenylphosphine.

-

Dry the product under vacuum to yield the desired phosphonium salt.

Selective Reactions at the Pyridine Ring (Cross-Coupling)

The C(sp²)-Br bond at the 2-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions. These transformations construct new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid, to form biaryl structures.

The following data is representative for the Suzuki coupling of 2-bromopyridine derivatives.[2]

| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic Acid | 2-Phenyl-5-(bromomethyl)pyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~81% |

| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-5-(bromomethyl)pyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | ~92% |

| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-5-(bromomethyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~80% |

| 3-Thienylboronic Acid | 2-(Thiophen-3-yl)-5-(bromomethyl)pyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~73% |

Yields are based on similar 2-bromopyridine substrates and serve as a strong indicator of expected performance.

This protocol is adapted from established methods for the coupling of 2-bromopyridines.[2][3]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol, 251 mg), the arylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol, 212 mg).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed DME (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 85-90 °C with vigorous stirring for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, a key transformation for synthesizing conjugated systems.

The following data is derived from the Sonogashira coupling of substituted bromopyridines, demonstrating excellent yields.[4][5]

| Terminal Alkyne | Product | Catalyst System | Base | Yield (%) |

| Phenylacetylene | 2-(Phenylethynyl)-5-(bromomethyl)pyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 96% |

| 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-(bromomethyl)pyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 85% |

| (Trimethylsilyl)acetylene | 2-((Trimethylsilyl)ethynyl)-5-(bromomethyl)pyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 91% |

| 3-Ethynylthiophene | 2-(Thiophen-3-ylethynyl)-5-(bromomethyl)pyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 78% |

Yields are based on 2-amino-3-bromopyridine substrates but are highly representative for 2-bromopyridines.

This protocol is adapted from highly efficient methods for coupling bromopyridines.[4][5]

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (2-3 mol%)

-

Copper(I) Iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous THF or DMF

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 251 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 8 mg).

-

Add anhydrous THF (5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 0.42 mL).

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 3-12 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction forms a C(sp²)-N bond between the aryl bromide and a primary or secondary amine, providing a powerful route to substituted aminopyridines.

This protocol is based on established methods for the amination of 2-bromopyridines.[6][7][8]

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Pd₂(dba)₃ (1-2 mol%)

-

BINAP or other suitable phosphine ligand (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To a dry, sealable reaction tube or Schlenk flask under an inert atmosphere, add NaOtBu (1.4 mmol, 135 mg), the phosphine ligand (e.g., BINAP, 0.04 mmol, 25 mg), and Pd₂(dba)₃ (0.02 mmol, 18 mg).

-

Add this compound (1.0 mmol, 251 mg) and the amine (1.2 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring for 8-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, then purify the crude product by column chromatography.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Development

The ability to selectively and sequentially functionalize this compound makes it an exceptionally useful scaffold for generating libraries of diverse compounds. In drug discovery, this allows for the rapid exploration of structure-activity relationships (SAR). A typical workflow involves using the aryl bromide for core structure diversification via cross-coupling, followed by appendage of various functional groups at the bromomethyl position to probe interactions with biological targets.

Caption: Use of this compound in a typical drug discovery workflow.

Conclusion

This compound possesses a powerful and predictable dual reactivity. The bromomethyl group serves as a handle for classical nucleophilic substitutions, while the 2-bromo group on the pyridine ring is selectively activated for a host of modern palladium-catalyzed cross-coupling reactions. This orthogonal reactivity provides chemists with a robust and flexible strategy for the synthesis of complex substituted pyridines, making it an invaluable tool for researchers in the fields of organic synthesis, materials science, and pharmaceutical development.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. benchchem.com [benchchem.com]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 2-Bromo-5-(bromomethyl)pyridine in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. Pyridine-based structures, in particular, are of significant interest due to their prevalence in a vast array of biologically active molecules and functional materials. Among the many building blocks available for the synthesis of such compounds, 2-Bromo-5-(bromomethyl)pyridine stands out as a particularly versatile precursor. Its bifunctional nature, featuring a reactive bromomethyl group susceptible to nucleophilic substitution and a bromo-substituted pyridine ring amenable to cross-coupling reactions, offers a powerful platform for the construction of a diverse range of fused and linked heterocyclic systems. This technical guide provides an in-depth overview of the synthetic utility of this compound, presenting key experimental protocols, quantitative data, and visualizations to aid researchers in harnessing its full potential.

Synthesis of the Precursor: this compound

The efficient synthesis of this compound is crucial for its application as a precursor. The most common and effective method involves the radical bromination of 2-bromo-5-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[1]

Experimental Protocol: Radical Bromination of 2-Bromo-5-methylpyridine[2]

Materials:

-

2-Bromo-5-methylpyridine

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

1,2-Dichloroethane

Procedure:

-

A solution of 2-bromo-5-methylpyridine (12 g, 70 mmol) in 1,2-dichloroethane (100 mL) is prepared in a round-bottom flask.

-

N-Bromosuccinimide (16 g, 91 mmol) and AIBN (0.40 g, 2.4 mmol) are added to the solution.

-

The reaction mixture is stirred at 85 °C for 15 minutes.

-

Upon completion of the reaction (monitored by TLC), water is added to the mixture, and the organic layer is separated.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under vacuum.

-

The crude product is purified by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 10:1 to 9:1 v/v) to yield this compound as a white powder.

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) | Purity | Reference |

| 2-Bromo-5-methylpyridine | 1.0 | 89 | >95% | [1] |

Applications in the Synthesis of Novel Heterocycles

The dual reactivity of this compound allows for a variety of synthetic strategies to construct novel heterocyclic frameworks. These can be broadly categorized into the formation of fused and linked heterocyclic systems.

Fused Heterocycles: Synthesis of Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocycles that have garnered significant attention due to their diverse biological activities, including antimicrobial and anticancer properties. While direct synthesis from this compound is an area of ongoing research, a common synthetic strategy involves the reaction of 2-aminopyridines with α-haloketones. The analogous 6-bromoimidazo[1,2-a]pyridine can be synthesized from 2-amino-5-bromopyridine and chloroacetaldehyde. This highlights a potential pathway for the utilization of brominated pyridine precursors.

dot```dot graph Synthesis_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal, penwidth=1.5];

"2-Amino-5-bromopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chloroacetaldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Reaction"]; "6-Bromoimidazo[1,2-a]pyridine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Amino-5-bromopyridine" -> "Reaction"; "Chloroacetaldehyde" -> "Reaction"; "Reaction" -> "6-Bromoimidazo[1,2-a]pyridine"; }

Caption: Potential pathway to fused heterocycles.

Biological Significance of Derived Heterocycles

While specific biological data for heterocycles synthesized directly from this compound is emerging, the broader classes of compounds accessible through its use exhibit significant pharmacological potential.

-

Antimicrobial Activity: Imidazo[1,5-a]quinoxaline derivatives, structurally related to imidazo[1,5-a]pyridines, have demonstrated bacteriostatic and fungistatic activity. The introduction of various substituents, a strategy readily enabled by precursors like this compound, has been shown to modulate their antimicrobial properties.

-

Anticancer Activity: Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their antitumor properties. Some compounds in this class have exhibited significant in vitro activity against various human tumor cell lines. [2]The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cancer cell proliferation.

dot

Caption: Drug discovery workflow utilizing the precursor.

Conclusion

This compound is a high-value precursor for the synthesis of novel heterocyclic compounds. Its dual reactivity provides a flexible platform for the construction of diverse molecular architectures, particularly fused pyridine-containing systems of medicinal interest. While the full synthetic potential of this building block is still being explored, the established biological activities of the accessible heterocyclic classes, such as imidazo[1,5-a]pyridines and thiazolo[3,2-a]pyridines, underscore the importance of continued research in this area. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic and drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling reaction of 2-Bromo-5-(bromomethyl)pyridine with various aryl and heteroaryl boronic acids. The bifunctional nature of this compound, possessing both a reactive aryl bromide for cross-coupling and a bromomethyl group for subsequent nucleophilic substitution, makes it a highly valuable building block in medicinal chemistry for the synthesis of diverse compound libraries.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:

Figure 1. General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported in peer-reviewed literature, the following table summarizes typical reaction conditions and yields for the analogous coupling of the structurally similar 2-bromo-5-(bromomethyl)thiophene with various arylboronic acids.[1] This data serves as a strong predictive guide for optimizing the reaction with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 68 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 55 |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from the successful coupling of the analogous 2-bromo-5-(bromomethyl)thiophene.[1]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 - 1.2 eq), and K₃PO₄ (2.0 - 3.0 eq).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.[1]

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(bromomethyl)pyridine.

Protocol 2: Alternative Conditions using a Ligand-Free Palladium Catalyst

This protocol offers a potentially simpler, ligand-free alternative that can be effective for some substrates.[2]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Isopropanol

-

Deionized water

Procedure:

-

In a reaction flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).[2]

-

Add palladium(II) acetate (0.02 mmol) to the mixture.[2]

-

Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring. The reaction can often be run open to the air.[2]

-

Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.[2]

-

After completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.[2]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[2]

-

Purify the residue by flash chromatography.[2]

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Applications in Drug Discovery

The 5-aryl-2-(bromomethyl)pyridine scaffold synthesized through this methodology is a versatile intermediate for the creation of compound libraries for drug discovery. The aryl group introduced via the Suzuki-Miyaura coupling can be tailored to target specific interactions within a biological target, while the bromomethyl group provides a handle for introducing a variety of functional groups through nucleophilic substitution. For example, reaction with amines can lead to the corresponding aminomethylpyridines, which are common motifs in pharmacologically active compounds.

Derivatives of 2,5-disubstituted pyridines have been investigated for a range of biological activities, including as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-infective agents. The MAPK/ERK pathway, as depicted in the diagram above, is a critical signaling cascade involved in cell proliferation, and its dysregulation is a hallmark of many cancers. The synthesized 5-aryl pyridine derivatives could be explored as potential inhibitors of key kinases in this pathway, such as Raf or MEK, representing a promising avenue for the development of novel therapeutics.

References

Protocol for nucleophilic substitution on the bromomethyl group of "2-Bromo-5-(bromomethyl)pyridine"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(bromomethyl)pyridine is a versatile bifunctional building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its structure incorporates two key reactive sites: a bromomethyl group and a 2-bromopyridine moiety. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of a wide variety of functional groups. This selective reactivity enables the synthesis of diverse libraries of substituted pyridine derivatives for applications such as drug discovery, agrochemicals, and functional materials. The C-Br bond on the pyridine ring is significantly less reactive towards nucleophilic substitution under typical SN2 conditions, allowing for selective functionalization of the bromomethyl position.

These application notes provide detailed protocols for the nucleophilic substitution on the bromomethyl group of this compound with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents.

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion from the bromomethyl group by a nucleophile. This reaction typically proceeds via an SN2 mechanism, which is favored by the primary nature of the benzylic-like halide.

Caption: General Nucleophilic Substitution Reaction Pathway.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles.

| Nucleophile (Nu-H) | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methanol | Sodium Methoxide | - | Methanol | Reflux | 4 | ~75-85 |

| Ethanol | Sodium Ethoxide | - | Ethanol | Reflux | 4 | ~70-80 |

| Phenol | Potassium Carbonate | K₂CO₃ | Acetonitrile | 80 | 6 | ~80-90 |

| Acetic Acid | Potassium Acetate | - | DMF | 60 | 3 | >90 |

| Water | Sodium Bicarbonate | NaHCO₃ | Acetone/H₂O | 50 | 5 | ~60-70 |

| Ammonia | Ammonia (7N in MeOH) | - | Methanol | 25 | 12 | ~70-80 |

| Piperidine | Triethylamine | Et₃N | THF | 25 | 2 | >95 |

| Aniline | Potassium Carbonate | K₂CO₃ | DMF | 80 | 8 | ~65-75 |

| Azide | Sodium Azide | - | DMF | 25 | 2 | >95 |

| Ethanethiol | Sodium Hydroxide | NaOH | Ethanol | 25 | 1 | >90 |

| Thiophenol | Potassium Carbonate | K₂CO₃ | Acetonitrile | 60 | 3 | >90 |

| Thioacetic Acid | Potassium Thioacetate | - | DMF | 25 | 1 | >95 |

Note: Yields are approximate and can vary based on the specific reaction conditions and purification methods.

Experimental Protocols

General Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of 2-Bromo-5-(alkoxymethyl)pyridines (O-Alkylation)

This protocol describes a general procedure for the reaction of this compound with an alcohol in the presence of a base to form the corresponding ether.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., THF, DMF, acetonitrile)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a solution of the alcohol (1.2 equivalents) in the chosen anhydrous solvent, add the base (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

-

Stir the reaction at the temperature indicated in the data table or as determined by reaction monitoring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with deionized water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (3 x volume of aqueous phase).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Bromo-5-(aminomethyl)pyridines (N-Alkylation)

This protocol outlines a general method for the reaction with nitrogen-based nucleophiles such as primary and secondary amines.

Materials:

-

This compound

-

Amine (e.g., piperidine, aniline) or ammonia solution

-

Base (e.g., triethylamine, potassium carbonate), if required

-

Anhydrous solvent (e.g., THF, DMF, acetonitrile)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the appropriate solvent.

-

Add the amine (1.1-1.5 equivalents).

-

If using an amine salt or a less nucleophilic amine, add a base (1.5-2.0 equivalents).

-

Stir the reaction mixture at the temperature and for the duration specified.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed (e.g., triethylammonium bromide), filter the mixture.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between an organic solvent and deionized water.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or crystallization.

Protocol 3: Synthesis of 2-Bromo-5-(thiomethyl)pyridines (S-Alkylation)

This protocol provides a general procedure for the synthesis of thioethers from thiols.

Materials:

-

This compound

-

Thiol (e.g., ethanethiol, thiophenol)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, DMF)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction

Procedure:

-

To a solution of the thiol (1.1 equivalents) in the chosen solvent, add the base (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the appropriate temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent and water.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the nucleophilic substitution on this compound.

Caption: Experimental workflow for nucleophilic substitution.

Application Notes and Protocols for the Synthesis of Substituted Pyridines via 2-Bromo-5-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The pyridine scaffold's unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 2-Bromo-5-(bromomethyl)pyridine is a versatile bifunctional building block that offers two reactive sites for the strategic elaboration of complex pyridine derivatives. The presence of a bromine atom on the pyridine ring at the 2-position and a bromomethyl group at the 5-position allows for selective and sequential functionalization through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing this compound as a key intermediate. It is intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.

Synthesis of this compound

The precursor, this compound, is typically synthesized from 2-bromo-5-methylpyridine via a radical bromination reaction.

Experimental Protocol: Radical Bromination of 2-Bromo-5-methylpyridine

This protocol is adapted from established literature procedures.[1]

Materials:

-

2-Bromo-5-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or 1,2-dichloroethane

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride or 1,2-dichloroethane.

-

Add N-bromosuccinimide (1.0-1.3 eq) and a catalytic amount of AIBN or BPO (e.g., 0.03 eq) to the solution.[2]

-

Heat the reaction mixture to reflux (approximately 85°C for 1,2-dichloroethane) under a nitrogen atmosphere and stir vigorously.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 15 minutes to 3 hours.[1][2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and separate the organic layer.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[2]

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound as a white powder.[2]

Synthesis Workflow

Caption: Synthesis of this compound.

Quantitative Data for Synthesis

| Starting Material | Reagents | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| 2-Bromo-5-methylpyridine | NBS (1.3 eq), AIBN (0.03 eq) | 1,2-dichloroethane | 15 min | 85 | 89 | [2] |

| 2-Bromo-5-picoline | NBS (1.0 eq), AIBN (0.1 eq) | Carbon tetrachloride | 3 h | Reflux | 60 (crude) | [1] |

Applications in the Synthesis of Substituted Pyridines

The dual reactivity of this compound makes it a powerful tool for constructing a diverse range of substituted pyridines. The bromomethyl group is highly susceptible to nucleophilic substitution, while the 2-bromo position on the pyridine ring is ideal for various palladium-catalyzed cross-coupling reactions.

Selective Functionalization Strategy

A common strategy involves the initial reaction at the more labile bromomethyl group, followed by a subsequent cross-coupling reaction at the 2-bromo position. This allows for a modular and convergent approach to complex molecules.

Caption: Synthetic utility of this compound.

Nucleophilic Substitution at the Bromomethyl Group

The benzylic-like bromide of the bromomethyl group is readily displaced by a variety of nucleophiles.

General Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DMF, THF, or acetonitrile.

-

Add the nucleophile (1.0-1.5 eq) and, if necessary, a base (e.g., K₂CO₃, NaH, Et₃N) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extracting the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Table of Nucleophilic Substitution Reactions:

| Nucleophile | Product Type | Typical Conditions |

| Amines (R₂NH) | (6-Bromopyridin-3-yl)methanamines | K₂CO₃, DMF, RT |

| Alcohols/Phenols (ROH/ArOH) | 2-Bromo-5-((alkoxy/aryloxy)methyl)pyridines | NaH, THF, 0°C to RT |

| Thiols (RSH) | 2-Bromo-5-((alkyl/arylthio)methyl)pyridines | K₂CO₃, Acetone, RT |

| Cyanide (NaCN) | (6-Bromopyridin-3-yl)acetonitrile | NaCN, DMSO, 50°C |

| Azide (NaN₃) | 2-Bromo-5-(azidomethyl)pyridine | NaN₃, DMF, RT |

Palladium-Catalyzed Cross-Coupling Reactions at the 2-Bromo Position

The 2-bromo position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

This reaction is a powerful method for forming C-C bonds between the pyridine ring and various aryl or vinyl groups.

General Experimental Protocol:

-

To a Schlenk flask, add 2-bromo-5-(substituted methyl)pyridine (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).[3][4]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[3]

-

Heat the reaction mixture with stirring (typically 80-100°C) for several hours until completion (monitored by TLC or LC-MS).[3]

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[4]

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted 2-aminopyridines.

General Experimental Protocol:

-

In a dry, sealable reaction tube, combine the 2-bromopyridine derivative (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃).

-

Evacuate and backfill the tube with an inert gas.

-

Add an anhydrous solvent (e.g., toluene, dioxane).

-

Seal the tube and heat the reaction mixture (typically 80-110°C) until the starting material is consumed.

-

Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product.

This reaction is used to form C-C bonds between the pyridine ring and terminal alkynes.

General Experimental Protocol:

-

To a solution of the 2-bromopyridine derivative (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA).[5]

-

Degas the solution and stir under an inert atmosphere at room temperature or with heating until completion.

-

Work up the reaction by diluting with an organic solvent, washing with aqueous solutions, drying, and concentrating.

-

Purify the product by column chromatography.

Table of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | 2-Aryl/vinyl-5-(substituted methyl)pyridines |

| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃ / BINAP | NaOtBu | 2-Amino-5-(substituted methyl)pyridines |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 2-Alkynyl-5-(substituted methyl)pyridines |

Application in Drug Discovery: Synthesis of CYP17A1 Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of inhibitors for enzymes such as 17α-hydroxylase/17,20-lyase (CYP17A1), a key target in the treatment of prostate cancer.[6][7][8][9] The pyridyl moiety is often crucial for coordinating to the heme iron in the enzyme's active site.

Illustrative Synthetic Pathway to a Potential CYP17A1 Inhibitor Scaffold

Caption: Synthesis of a potential CYP17A1 inhibitor scaffold.

This generalized scheme illustrates how the sequential functionalization of this compound can be employed to build complex molecules with potential therapeutic applications. The initial alkylation of a heterocyclic nucleophile, such as imidazole, is followed by a Suzuki coupling to introduce an aryl group, a common feature in many enzyme inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridines. Its bifunctional nature allows for the strategic and selective introduction of various functional groups, making it an important precursor in the synthesis of complex molecules for drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to utilize this reagent effectively in their synthetic endeavors. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References